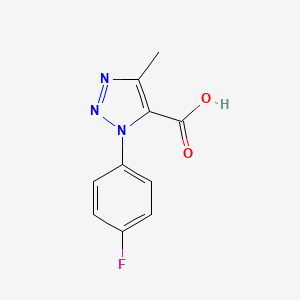
3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one
Overview
Description
“3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.12 . This compound is typically used for research purposes.
Synthesis Analysis
The synthesis of oxazol-5-one derivatives, which includes “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one”, involves a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize a variety of oxazol-5-one derivatives .Molecular Structure Analysis
The molecular structure of “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is represented by the formula C6H7NO2 . Further structural characterization can be obtained through techniques such as NMR, HPLC, and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” include a molecular weight of 125.13 and a molecular formula of C6H7NO2 . It is typically stored at room temperature .Scientific Research Applications
Chemical Synthesis
The compound “3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one” is often used as an intermediate in the synthesis of new chemical entities in medicinal chemistry . Its unique structure makes it a valuable component in the creation of complex molecules.
Biological Activities
Oxazole derivatives, including “3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one”, have been found to exhibit a wide spectrum of biological activities . This has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Antimicrobial Applications
Some oxazole derivatives have been found to exhibit antimicrobial properties . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Anticancer Applications
Oxazole derivatives have also been studied for their potential anticancer properties . The unique structure of oxazole allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells .
Anti-inflammatory Applications
Oxazole derivatives have been found to exhibit anti-inflammatory properties . This makes “3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one” a potential candidate for the development of new anti-inflammatory drugs .
Antidiabetic Applications
Some oxazole derivatives have been found to exhibit antidiabetic properties . This suggests that “3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one” could potentially be used in the development of new antidiabetic drugs .
Safety and Hazards
The safety information for “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-cyclopropyl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSZVGLRSUAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)
![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)





![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)
